molecular formula C6H11N3 B109541 1-(3-Aminopropyl)imidazole CAS No. 5036-48-6

1-(3-Aminopropyl)imidazole

Cat. No. B109541
Key on ui cas rn: 5036-48-6
M. Wt: 125.17 g/mol
InChI Key: KDHWOCLBMVSZPG-UHFFFAOYSA-N
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Patent
US06326500B1

Procedure details

In a similar manner to Example 24, 1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine (A15) (1.4 g) and 3-(imidazol-1-yl)propionaldehyde (0.72 g) were reacted to give N-1-(4′-benzyloxybiphenyl-4-yl)-1-methylethyl)-3-(imidazol-1-yl)propylamine, m.p. 93-95° C.
Name
1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C2C=CC(C([NH2:24])(C)C)=CC=2)=CC=1)C1C=CC=CC=1.[N:25]1([CH2:30][CH2:31][CH:32]=O)[CH:29]=[CH:28][N:27]=[CH:26]1>>[N:25]1([CH2:30][CH2:31][CH2:32][NH2:24])[CH:29]=[CH:28][N:27]=[CH:26]1

Inputs

Step One
Name
1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)(C)N
Name
Quantity
0.72 g
Type
reactant
Smiles
N1(C=NC=C1)CCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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